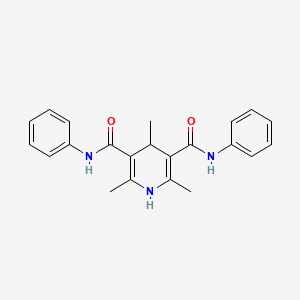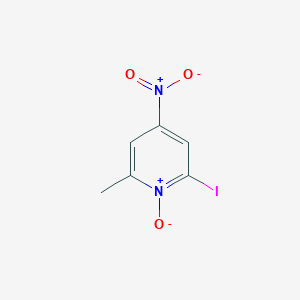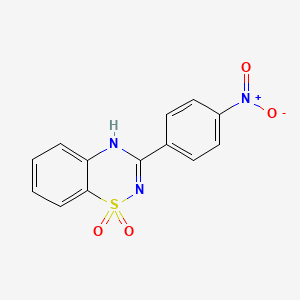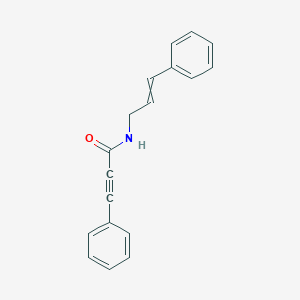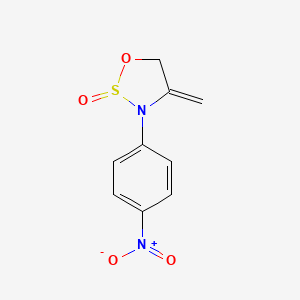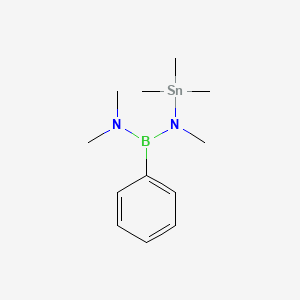
N,N,N'-Trimethyl-1-phenyl-N'-(trimethylstannyl)boranediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is a chemical compound known for its unique structure and properties It contains a boranediamine core with trimethyl and phenyl groups attached, as well as a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine typically involves the reaction of trimethylamine with phenylboronic acid and trimethylstannyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can interact with various enzymes and proteins, affecting their activity and function. The boranediamine core may also play a role in its biological activity, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’-Trimethyl-1-phenylboranediamine: Lacks the trimethylstannyl group, resulting in different chemical properties and reactivity.
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylsilyl)boranediamine: Contains a trimethylsilyl group instead of a trimethylstannyl group, leading to variations in its applications and reactivity.
Uniqueness
N,N,N’-Trimethyl-1-phenyl-N’-(trimethylstannyl)boranediamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis, catalysis, and research.
Eigenschaften
CAS-Nummer |
60661-62-3 |
|---|---|
Molekularformel |
C12H23BN2Sn |
Molekulargewicht |
324.85 g/mol |
IUPAC-Name |
N-methyl-N-[[methyl(trimethylstannyl)amino]-phenylboranyl]methanamine |
InChI |
InChI=1S/C9H14BN2.3CH3.Sn/c1-11-10(12(2)3)9-7-5-4-6-8-9;;;;/h4-8H,1-3H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
FAJJLLTUGJIEHV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(N(C)C)N(C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
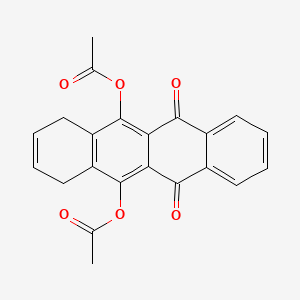
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
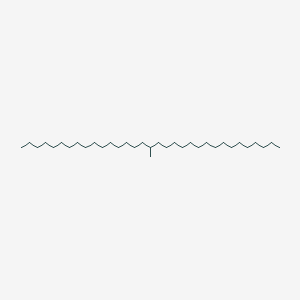
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
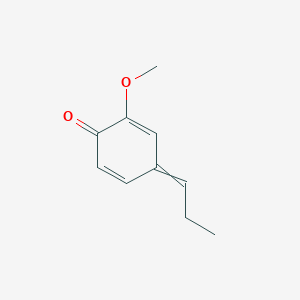
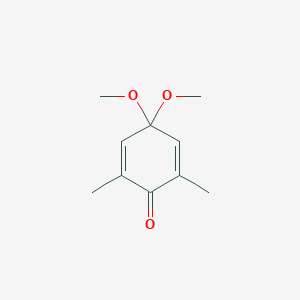
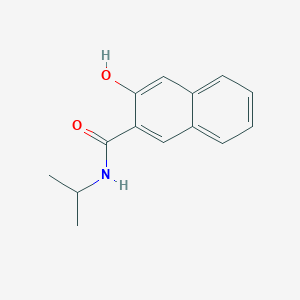
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
